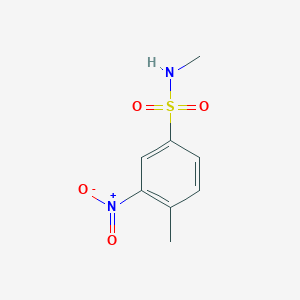

N,4-dimethyl-3-nitrobenzenesulfonamide

説明

N,4-Dimethyl-3-nitrobenzenesulfonamide (CAS 108227-52-7) is a sulfonamide derivative characterized by a nitro group at the 3-position of the benzene ring, a methyl group at the 4-position, and a dimethyl substitution on the sulfonamide nitrogen. This compound is synthesized for research purposes, particularly in medicinal chemistry and materials science, due to the reactive nitro group and sulfonamide backbone, which are common in bioactive molecules . Evidence indicates a purity of 98% for commercial samples, underscoring its utility in precise synthetic applications .

特性

IUPAC Name |

N,4-dimethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-6-3-4-7(15(13,14)9-2)5-8(6)10(11)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLGILNBHSTSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide. The nitration process introduces a nitro group at the 3rd position of the benzene ring. The reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of N,4-dimethyl-3-nitrobenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality .

化学反応の分析

Types of Reactions

N,4-dimethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

Reduction: 4-methyl-3-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学的研究の応用

N,4-dimethyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of N,4-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of sulfonamides are heavily influenced by substituents. Below is a comparative analysis of N,4-dimethyl-3-nitrobenzenesulfonamide and its analogs:

Table 1: Key Properties of N,4-Dimethyl-3-nitrobenzenesulfonamide and Analogs

Key Observations :

- This could influence reactivity in substitution or reduction reactions .

- Halogen vs. Alkyl Groups : The chloro substituent in 4-chloro-3-nitrobenzenesulfonamide introduces stronger electron-withdrawing effects, likely enhancing electrophilic aromatic substitution reactivity relative to methyl or methoxy groups .

- Biological Activity: Hydroxyl and amino groups in the compound from may improve solubility and hydrogen-bonding capacity, making it a candidate for drug development, whereas the methyl groups in the target compound prioritize lipophilicity .

生物活性

N,4-dimethyl-3-nitrobenzenesulfonamide is a sulfonamide compound recognized for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N,4-dimethyl-3-nitrobenzenesulfonamide features a benzene ring substituted with a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂), contributing to its biological activity. Its molecular formula is .

The biological activity of N,4-dimethyl-3-nitrobenzenesulfonamide primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit enzymes involved in folate synthesis, which is critical for bacterial growth. This mechanism is particularly relevant in the context of antibacterial activity .

- Cellular Interaction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to altered cellular functions .

- Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory and analgesic properties, suggesting that N,4-dimethyl-3-nitrobenzenesulfonamide may exhibit similar effects .

Antibacterial Activity

Research indicates that N,4-dimethyl-3-nitrobenzenesulfonamide has significant antibacterial properties. Its structural similarity to traditional sulfa drugs allows it to interfere with bacterial folate metabolism:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of folate synthesis | |

| Anti-inflammatory | Potential inhibition of inflammatory pathways |

Case Studies

- In Vitro Studies : A study demonstrated that N,4-dimethyl-3-nitrobenzenesulfonamide effectively inhibited the growth of various bacterial strains in laboratory settings. The compound's effectiveness was comparable to established sulfonamide antibiotics.

- Mechanistic Insights : Further research has elucidated that the compound interacts with dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate biosynthesis. This interaction disrupts the synthesis pathway, leading to bacterial cell death .

Research Findings

Recent studies have focused on the compound's broader implications in medicinal chemistry:

- Pharmaceutical Applications : Ongoing research is exploring its potential as a lead compound for developing new antibiotics and anti-inflammatory drugs. The compound's ability to mimic natural substrates enhances its utility in drug design .

- Toxicological Studies : Preliminary assessments indicate that while N,4-dimethyl-3-nitrobenzenesulfonamide exhibits promising biological activity, further toxicological evaluations are necessary to determine safety profiles for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。